N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 618880-35-6) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyridin-2-yl moiety. The sulfanyl linker connects the triazole ring to an acetamide group, which is further substituted with a 2-chloro-4,6-dimethylphenyl aromatic system (Figure 1) . This compound’s structural complexity arises from its modular design, allowing for systematic variations in substituents to optimize physicochemical and biological properties. Crystallographic studies of related analogs often employ SHELX software for refinement, ensuring precise structural validation .
Properties
CAS No. |
618880-35-6 |
|---|---|
Molecular Formula |
C20H20ClN5OS |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-4-9-26-19(16-7-5-6-8-22-16)24-25-20(26)28-12-17(27)23-18-14(3)10-13(2)11-15(18)21/h4-8,10-11H,1,9,12H2,2-3H3,(H,23,27) |
InChI Key |
CSCYNNDKOUWWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the triazole ring.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Chlorination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is being investigated as a lead compound for the development of new pharmaceuticals. Its structural components may contribute to antimicrobial properties and enzyme inhibition. The triazole moiety is particularly significant in medicinal chemistry for its role in drug design against various pathogens.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against resistant strains of bacteria and fungi. For instance, derivatives containing triazole rings have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Agricultural Chemistry
The compound may also serve as an intermediate in the synthesis of agrochemicals. Its potential as a lawn growth-promoting agent has been explored, suggesting applications in enhancing plant growth and resistance to diseases .
Biochemical Research
In biochemical studies, compounds like N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be utilized to study enzyme inhibition mechanisms or receptor binding activities. The interaction of such compounds with specific enzymes may provide insights into metabolic pathways and lead to the discovery of novel therapeutic targets.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound’s activity and properties are influenced by substituents on the triazole core and the phenyl ring. Key analogs are compared below:
Table 1: Substituent Comparison of Selected Analogs
Key Observations:
- Allyl vs.
- Pyridin-2-yl vs. Pyridin-4-yl : The position of the pyridine nitrogen influences hydrogen-bonding interactions. Pyridin-2-yl facilitates chelation with metal ions or polar residues, while pyridin-4-yl offers a distinct electronic profile .
- Aromatic vs. Alkyl Substituents : Analogs with aromatic groups (e.g., 3-methylphenyl) at triazole-4 exhibit increased planarity, which could enhance π-π stacking interactions in biological targets .
Physicochemical Properties:
- Lipophilicity : Allyl and pyridin-2-yl groups likely increase logP compared to ethyl or pyridin-4-yl analogs, impacting solubility and bioavailability .
- Synthetic Routes : Most analogs are synthesized via alkylation of triazole-thiol intermediates with α-chloroacetamides (e.g., ). The allyl group in the target compound may require tailored protection-deprotection strategies during synthesis.
Structural Analysis:
- Crystallography : SHELX-refined structures of related compounds reveal typical bond lengths (e.g., C–S: ~1.81 Å, C–N: ~1.34 Å) and angles consistent with planar triazole geometries .
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C20H20ClN5OS
- CAS Number : 1892130
- Molecular Weight : 405.92 g/mol
The structure features a chloro-substituted aromatic ring, a triazole moiety, and a sulfanyl group, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, it has shown significant growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are needed to elucidate these pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against drug-resistant strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 2 µg/mL |
| Vancomycin-resistant E. faecium | 4 µg/mL |
| Drug-resistant Candida strains | MIC < 1 µg/mL |
These results indicate the potential for developing this compound as an antimicrobial agent in treating resistant infections .
The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects is still under investigation. However, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis and may also interact with various cellular pathways involved in cancer progression.
Case Studies and Research Findings
Several case studies have been published regarding the biological activity of this compound:
- Anticancer Study : A study published in 2023 reported that the compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation markers .
- Antimicrobial Efficacy : Another study demonstrated that this compound effectively reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent for treating infections caused by resistant pathogens .
- Pharmacokinetics : Research on the pharmacokinetic profile indicated favorable absorption rates and bioavailability when administered orally, making it a promising candidate for further clinical development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : A reflux-based approach using ethanol as a solvent and sodium acetate as a base is commonly employed for analogous acetamide-triazole derivatives. For example, heating 2-chloro-N-(4-chlorophenyl)acetamide with a triazole precursor under reflux for 30 minutes yields 85% product after recrystallization (ethanol-dioxane mixture) . Adjust substituent stoichiometry and reaction time based on the target compound's steric and electronic properties.
Q. Which analytical techniques are validated for assessing purity and stability?
- Methodology : Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) is recommended. A validated method for a structurally related acetamide achieved a detection limit of 0.05 µg/mL and linearity (R² > 0.999) across 5–50 µg/mL. Stress testing (acid/base hydrolysis, thermal degradation) can evaluate stability .
Q. How can the compound’s stability be assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and FTIR. For similar compounds, recrystallization from ethanol-dioxane (1:2) improved thermal stability .
Advanced Research Questions
Q. What crystallographic data are available for structural elucidation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, N-(4-chlorophenyl) analogs crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.23 Å, c = 14.56 Å. Hydrogen-bonding networks (N–H···O/S) stabilize the lattice .
Q. How does the sulfanyl-triazole moiety influence reactivity and biological interactions?
- Methodology : The sulfanyl group enhances nucleophilic substitution potential, while the triazole ring participates in π-π stacking and metal coordination. Computational studies (e.g., HOMO-LUMO analysis) for related compounds reveal electron-deficient regions at the triazole core, suggesting affinity for electrophilic targets .
Q. What experimental design strategies optimize yield and selectivity?
- Methodology : Use Design of Experiments (DoE) for parameter optimization. A flow-chemistry approach improved yield in diazomethane synthesis by 15% through controlled reagent mixing and temperature gradients . For this compound, screen solvents (DMF vs. ethanol), bases (NaOAc vs. K₂CO₃), and reaction times (30–120 min) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
